molecular formula C9H11BrFNO2S B2826265 5-Bromo-2-fluoro-N-propylbenzenesulfonamide CAS No. 1795717-10-0

5-Bromo-2-fluoro-N-propylbenzenesulfonamide

Cat. No.: B2826265
CAS No.: 1795717-10-0
M. Wt: 296.15
InChI Key: KQNBYKYBBKPGAJ-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-N-propylbenzenesulfonamide is a chemical compound with the molecular formula C9H11BrFNO2S. It is characterized by the presence of bromine, fluorine, and a propyl group attached to a benzenesulfonamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-N-propylbenzenesulfonamide typically involves the following steps:

    Fluorination: The addition of a fluorine atom to the benzene ring.

    Sulfonamide Formation: The attachment of a sulfonamide group to the benzene ring.

These reactions are carried out under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-N-propylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

5-Bromo-2-fluoro-N-propylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-N-propylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-fluoro-N-propylbenzenesulfonamide is unique due to the presence of both bromine and fluorine atoms, as well as the propyl group. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-bromo-2-fluoro-N-propylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFNO2S/c1-2-5-12-15(13,14)9-6-7(10)3-4-8(9)11/h3-4,6,12H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNBYKYBBKPGAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=C(C=CC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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